Cas no 886922-73-2 (2-methanesulfonyl-1-(3-methylphenyl)methyl-1H-1,3-benzodiazole)

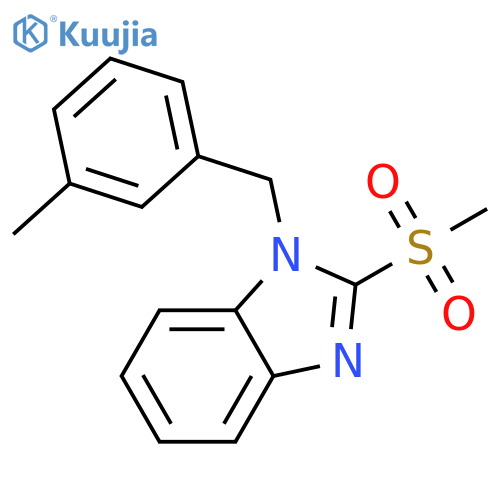

886922-73-2 structure

商品名:2-methanesulfonyl-1-(3-methylphenyl)methyl-1H-1,3-benzodiazole

CAS番号:886922-73-2

MF:C16H16N2O2S

メガワット:300.375442504883

CID:5477513

2-methanesulfonyl-1-(3-methylphenyl)methyl-1H-1,3-benzodiazole 化学的及び物理的性質

名前と識別子

-

- 1-[(3-methylphenyl)methyl]-2-methylsulfonylbenzimidazole

- 2-methanesulfonyl-1-(3-methylphenyl)methyl-1H-1,3-benzodiazole

-

- インチ: 1S/C16H16N2O2S/c1-12-6-5-7-13(10-12)11-18-15-9-4-3-8-14(15)17-16(18)21(2,19)20/h3-10H,11H2,1-2H3

- InChIKey: QMRMXZFJXXRGJA-UHFFFAOYSA-N

- ほほえんだ: C1(S(C)(=O)=O)N(CC2=CC=CC(C)=C2)C2=CC=CC=C2N=1

2-methanesulfonyl-1-(3-methylphenyl)methyl-1H-1,3-benzodiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2640-0068-20μmol |

2-methanesulfonyl-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole |

886922-73-2 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2640-0068-4mg |

2-methanesulfonyl-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole |

886922-73-2 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2640-0068-2mg |

2-methanesulfonyl-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole |

886922-73-2 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2640-0068-1mg |

2-methanesulfonyl-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole |

886922-73-2 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2640-0068-2μmol |

2-methanesulfonyl-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole |

886922-73-2 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2640-0068-3mg |

2-methanesulfonyl-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole |

886922-73-2 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2640-0068-30mg |

2-methanesulfonyl-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole |

886922-73-2 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2640-0068-5mg |

2-methanesulfonyl-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole |

886922-73-2 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2640-0068-15mg |

2-methanesulfonyl-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole |

886922-73-2 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2640-0068-20mg |

2-methanesulfonyl-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole |

886922-73-2 | 90%+ | 20mg |

$99.0 | 2023-05-16 |

2-methanesulfonyl-1-(3-methylphenyl)methyl-1H-1,3-benzodiazole 関連文献

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

886922-73-2 (2-methanesulfonyl-1-(3-methylphenyl)methyl-1H-1,3-benzodiazole) 関連製品

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬